3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

antiproliferative activity structure-activity relationship leukemia L1210

3-(4-Chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1326849-28-8; molecular formula C₁₉H₁₂ClFN₂O₂S; MW 386.83 g/mol) is a synthetic heterocyclic compound belonging to the thieno[3,2-d]pyrimidine-2,4-dione class. This scaffold features a fused thiophene-pyrimidine core bearing N3-(4-chlorophenyl) and N1-(4-fluorobenzyl) substituents.

Molecular Formula C19H12ClFN2O2S
Molecular Weight 386.8 g/mol
Cat. No. B14111596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC19H12ClFN2O2S
Molecular Weight386.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3)F
InChIInChI=1S/C19H12ClFN2O2S/c20-13-3-7-15(8-4-13)23-18(24)17-16(9-10-26-17)22(19(23)25)11-12-1-5-14(21)6-2-12/h1-10H,11H2
InChIKeyJGFMKFVGUPEMJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Characterization and Structural Context for Scientific Procurement


3-(4-Chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1326849-28-8; molecular formula C₁₉H₁₂ClFN₂O₂S; MW 386.83 g/mol) is a synthetic heterocyclic compound belonging to the thieno[3,2-d]pyrimidine-2,4-dione class . This scaffold features a fused thiophene-pyrimidine core bearing N3-(4-chlorophenyl) and N1-(4-fluorobenzyl) substituents. The thieno[3,2-d]pyrimidine core is recognized in medicinal chemistry for its purine isosteric properties and has yielded ligands with sub-micromolar to low nanomolar potency against kinase and non-kinase targets [1]. However, the placement and electronic character of the N1 and N3 substituents profoundly modulate biological activity, making direct substitution between in-class analogs unreliable without supporting data [2].

Procurement Risk Alert: Why 3-(4-Chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Unverified Analogs


The thieno[3,2-d]pyrimidine-2,4-dione scaffold is exquisitely sensitive to substitution at the N1 and N3 positions. In a series of halogenated thieno[3,2-d]pyrimidines [1], the presence of a 4‑chloro substituent was demonstrated to be non-negotiable: replacement of 4‑Cl with hydrogen (compound 5) abolished antiproliferative activity across all tested cell lines (IC₅₀ >250 µM vs. 0.67 µM for the 4‑Cl analog) [1]. Similarly, the regioisomeric identity of the benzyl substituent (e.g., 2‑fluorobenzyl vs. 4‑fluorobenzyl) can alter steric and electronic complementarity with biological targets. For instance, a positional fluorine shift from C‑4 to C‑2 in a related thieno[3,2‑d]pyrimidine series altered JAK kinase IC₅₀ values by ≥4‑fold [2]. A scientist or procurement officer who treats these analogs as interchangeable risks selecting a compound with drastically reduced—or absent—biological activity. The quantitative evidence below establishes precisely where the 4‑Cl‑phenyl/4‑F‑benzyl combination differentiates this compound from its closest structural neighbors.

Quantitative Differentiation Evidence: 3-(4-Chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Criticality of the N3-(4-Chlorophenyl) Group: Binary Activity Switch vs. De‑chlorinated Analog (Class‑Level Quantitative SAR)

In a congeneric halogenated thieno[3,2‑d]pyrimidine-2,4‑dione series, removal of the C‑4 chlorine atom (replacement with hydrogen) caused a complete loss of antiproliferative activity. Compound 1 (4‑Cl present) exhibited IC₅₀ values of 0.67 µM (L1210), 5.2 µM (CEM), and 3.9 µM (HeLa), whereas compound 5 (4‑Cl replaced by H) showed IC₅₀ >250 µM against all three cell lines [1]. This >373‑fold potency differential establishes the 4‑chlorophenyl moiety as a pharmacophoric requirement for target engagement. The target compound retains the 4‑chlorophenyl group at N3, satisfying this essential structural criterion.

antiproliferative activity structure-activity relationship leukemia L1210

Positional Fluorine Effect: 4‑Fluorobenzyl vs. 2‑Fluorobenzyl Isomer – Class‑Level Evidence for Differential Kinase Binding

Fluorine regioisomerism on the benzyl group profoundly influences kinase binding affinity. In a recent study of thieno[3,2‑d]pyrimidine JAK1 inhibitors [1], compounds bearing different fluorine substitution patterns exhibited IC₅₀ variations exceeding 4‑fold against JAK1 (IC₅₀ = 0.022 µM for optimized 4‑substituted analog vs. 0.088 µM for a regioisomeric comparator). The 4‑fluorobenzyl substituent present in the target compound positions the fluorine atom at the para position, which can participate in favorable dipolar and hydrogen‑bonding interactions without the steric clash associated with ortho‑substitution. While direct head‑to‑head data for the exact compound pair are absent, the class‑level SAR indicates that 4‑fluorobenzyl vs. 2‑fluorobenzyl substitution can alter kinase IC₅₀ values by ≥4‑fold and selectivity indices by ≥2‑fold [1].

kinase inhibition fluorine positional effect JAK1 selectivity

Halogen Combination Logic: 4‑Chlorophenyl + 4‑Fluorobenzyl vs. 4‑Chlorophenyl + 4‑Chlorobenzyl – Differential Physicochemical Properties

Replacing the 4‑fluorobenzyl group with 4‑chlorobenzyl alters two key molecular properties relevant to assay performance: lipophilicity and metabolic susceptibility. Based on calculated physicochemical parameters , the target compound (C₁₉H₁₂ClFN₂O₂S, MW 386.83) has a computed logP of approximately 4.0, whereas the bis‑chloro analog 1‑(4‑chlorobenzyl)-3‑(4‑chlorophenyl)thieno[3,2‑d]pyrimidine-2,4(1H,3H)‑dione (C₁₉H₁₂Cl₂N₂O₂S, MW 403.28) has a computed logP of approximately 4.5. The lower logP of the fluoro‑chloro combination (ΔlogP ≈ −0.5) translates to improved aqueous solubility and reduced non‑specific protein binding in cellular assays [1]. Furthermore, the C–F bond is significantly more resistant to oxidative metabolism than the C–Cl bond (bond dissociation energy: C–F ≈ 485 kJ/mol vs. C–Cl ≈ 327 kJ/mol) [2], suggesting that the 4‑fluorobenzyl analog may exhibit extended half‑life in hepatocyte stability assays. This is a class‑level inference based on well‑established fluorine physicochemical principles; direct paired experimental data for the target compound are not available.

logP metabolic stability halogen bonding

Antimicrobial Activity Differentiation: Thieno[3,2-d]pyrimidine-2,4‑dione Core with Halogenated Aryl Substituents

Halogenated thieno[3,2‑d]pyrimidines exhibit selective antifungal activity correlated with halogen substitution pattern. In the 2014 screen [1], chloro‑substituted compound 1 showed broad‑spectrum antimicrobial activity against Candida albicans (MIC₉₅ = 23.4 µM) and Cryptococcus neoformans (MIC₉₅ = 16.6–34.6 µM), while the bromo‑substituted analog 2 was 2–5 times more potent but narrower in spectrum. The N1‑(4‑fluorobenzyl) substitution in the target compound introduces a fluorine atom at the benzyl para position, a modification that in analogous thieno[3,2‑d]pyrimidine series has been associated with enhanced antimicrobial minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Bacillus subtilis [2]. Although these data come from congeneric but non‑identical series, they support the relevance of the 4‑Cl + 4‑F combination for antimicrobial screening applications. Direct MIC data for the target compound are not available and must be generated empirically.

antimicrobial activity MRSA Candida albicans

N1‑Substitution Requirement for Solubility and Assay Compatibility: 4‑Fluorobenzyl vs. Unsubstituted N1‑H Analog

The N1‑unsubstituted analog 3‑(4‑chlorophenyl)thieno[3,2‑d]pyrimidine-2,4(1H,3H)‑dione (CAS 852854-16-1; MW 278.71) contains a free N1‑H capable of forming intermolecular hydrogen bonds, leading to lower organic solubility and potential aggregation in aqueous assay media. The target compound's N1‑(4‑fluorobenzyl) substitution blocks this hydrogen‑bond donor, increasing DMSO solubility from approximately 10–30 mM for the N1‑H analog to an estimated 50–100 mM for the N1‑benzylated derivative (class‑level estimate based on fragment solubility trends [1]). The improved solubility facilitates dispensing from DMSO stock solutions into aqueous assay buffers at concentrations up to 100 µM without precipitation, a practical requirement for dose‑response studies.

aqueous solubility DMSO solubility assay interference

Recommended Scientific and Industrial Application Scenarios for 3-(4-Chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione


Kinase Inhibitor Screening Libraries Requiring Halogenated Thienopyrimidine Diversity

The thieno[3,2‑d]pyrimidine core is a validated purine isostere for ATP‑competitive kinase inhibition [1]. The target compound's 4‑Cl‑phenyl/4‑F‑benzyl substitution pattern introduces a halogen‑bonding motif distinct from common screening library entries, offering a differentiated pharmacophore for kinases such as JAK1, FLT3, CDK7, and PI3Kδ, all of which have been reported to be inhibited by structurally related thieno[3,2‑d]pyrimidines [2]. Inclusion in focused kinase screening decks enables exploration of the 4‑Cl/4‑F halogen combination space that is underrepresented in commercial libraries.

Antimicrobial Hit Discovery Against Gram‑Positive and Fungal Pathogens

Halogenated thieno[3,2‑d]pyrimidine-2,4‑diones demonstrate selective antifungal activity against Candida and Cryptococcus species (MIC₉₅ 5.8–34.6 µM) [1], and N‑benzylated derivatives are active against S. aureus and B. subtilis [2]. The target compound, bearing both 4‑Cl and 4‑F benzyl halogenation, represents a logical probe for antimicrobial structure‑activity relationship expansion, particularly against methicillin‑resistant S. aureus (MRSA) and azole‑resistant Candida strains.

ADME/Physicochemical Profiling of Halogen‑Combination Thienopyrimidine Scaffolds

The paired 4‑Cl/4‑F substitution in the target compound provides a defined model system for studying halogen effects on lipophilicity (calc. logP ≈ 4.0), metabolic stability (C–F vs. C–Cl bond strength differential of ~158 kJ/mol) [1], and CYP450 inhibition liability. This compound can serve as a calibration standard in ADME assay development for thienopyrimidine‑based lead series, enabling quantitative comparison with bis‑chloro, bis‑fluoro, and mixed‑halogen analogs [2].

Chemical Biology Probe for N1‑Benzylated Thienopyrimidine‑Dione Target Deconvolution

The N1‑(4‑fluorobenzyl) group serves as a potential ¹⁹F NMR reporter tag, facilitating ligand‑observed NMR binding experiments (e.g., ¹⁹F CPMG or T₂ relaxation) without the need for additional isotopic labeling. This enables direct measurement of target engagement in protein‑based NMR assays [1]. The ¹⁹F signal can also be exploited for cellular ¹⁹F NMR metabolite tracking, providing a built‑in analytical handle that is absent in non‑fluorinated benzyl analogs.

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